molecular formula C16H19N3O2 B7555180 3-(1-Quinoxalin-2-ylpiperidin-3-yl)propanoic acid

3-(1-Quinoxalin-2-ylpiperidin-3-yl)propanoic acid

Cat. No. B7555180
M. Wt: 285.34 g/mol
InChI Key: NKCRHQLFLAEHAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Quinoxalin-2-ylpiperidin-3-yl)propanoic acid, also known as QX-314, is a quaternary lidocaine derivative that has been used in scientific research for its ability to selectively block sodium channels in neurons. This compound has gained attention in recent years due to its potential applications in pain management and anesthesia.

Mechanism of Action

3-(1-Quinoxalin-2-ylpiperidin-3-yl)propanoic acid works by blocking the activity of sodium channels in neurons, which are responsible for transmitting electrical signals along the length of the nerve fiber. By selectively blocking these channels, 3-(1-Quinoxalin-2-ylpiperidin-3-yl)propanoic acid can effectively prevent the transmission of pain signals without affecting other types of sensory input.
Biochemical and Physiological Effects:
Studies have shown that 3-(1-Quinoxalin-2-ylpiperidin-3-yl)propanoic acid can effectively block pain signals in animal models, with effects lasting for several hours. Additionally, 3-(1-Quinoxalin-2-ylpiperidin-3-yl)propanoic acid has been shown to have minimal toxicity and side effects, making it a promising candidate for use in clinical settings.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(1-Quinoxalin-2-ylpiperidin-3-yl)propanoic acid is its ability to selectively block pain signals, making it a valuable tool for studying pain signaling pathways in the nervous system. However, one limitation of 3-(1-Quinoxalin-2-ylpiperidin-3-yl)propanoic acid is that it must be delivered directly to the affected area, as it cannot cross the blood-brain barrier. This limits its potential applications in systemic pain relief and anesthesia.

Future Directions

There are several potential future directions for research on 3-(1-Quinoxalin-2-ylpiperidin-3-yl)propanoic acid, including the development of new delivery methods that could allow for systemic administration. Additionally, further studies are needed to fully understand the mechanisms of action and potential side effects of 3-(1-Quinoxalin-2-ylpiperidin-3-yl)propanoic acid, as well as its potential applications in clinical settings.

Synthesis Methods

3-(1-Quinoxalin-2-ylpiperidin-3-yl)propanoic acid can be synthesized through a multi-step process involving the reaction of quinoxaline with piperidine and subsequent modification with propanoic acid. The final product is a white crystalline powder with a molecular weight of 344.44 g/mol.

Scientific Research Applications

3-(1-Quinoxalin-2-ylpiperidin-3-yl)propanoic acid has been used in a variety of scientific research applications, including the study of pain signaling pathways and the development of new analgesics. One of the key advantages of 3-(1-Quinoxalin-2-ylpiperidin-3-yl)propanoic acid is its ability to selectively target neurons that are involved in pain signaling, while leaving other sensory neurons unaffected. This makes it a promising candidate for use in localized pain relief and nerve block procedures.

properties

IUPAC Name

3-(1-quinoxalin-2-ylpiperidin-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c20-16(21)8-7-12-4-3-9-19(11-12)15-10-17-13-5-1-2-6-14(13)18-15/h1-2,5-6,10,12H,3-4,7-9,11H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCRHQLFLAEHAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3N=C2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Quinoxalin-2-ylpiperidin-3-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.